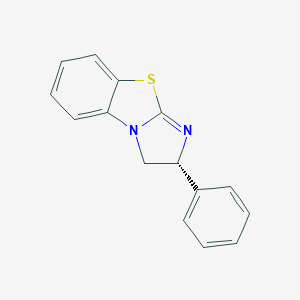

(+)-Benzotetramisole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-phenyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S/c1-2-6-11(7-3-1)12-10-17-13-8-4-5-9-14(13)18-15(17)16-12/h1-9,12H,10H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCWPCVAVSIFLO-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C2N1C3=CC=CC=C3S2)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N=C2N1C3=CC=CC=C3S2)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468566 | |

| Record name | (+)-Benzotetramisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885051-07-0 | |

| Record name | (+)-Benzotetramisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(+)-Benzotetramisole discovery and history

An In-depth Technical Guide to the Discovery and History of (+)-Benzotetramisole

Introduction

This compound (BTM), a chiral isothiourea, has emerged as a powerhouse in the field of asymmetric organocatalysis. Its discovery and development represent a significant milestone in the quest for efficient and highly selective non-enzymatic catalysts. This technical guide provides a comprehensive overview of the history, synthesis, and seminal applications of this compound, with a focus on quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The journey to this compound began with its structural predecessor, tetramisole. Tetramisole is a well-known anthelmintic drug developed in the 1960s. It exists as a racemic mixture, with the levorotatory isomer, levamisole, being the active component responsible for its anti-parasitic and immunomodulatory effects.

The pivotal moment in the history of this compound came in 2006 when the research group of Birman and Li reported that tetramisole itself could act as a competent enantioselective acylation catalyst.[1][2] This finding laid the groundwork for further exploration of isothioureas as organocatalysts. Reasoning that benzannulation of the tetramisole structure could enhance enantioselectivity by extending the π-system, Birman and Li synthesized its benzannellated analogue, this compound.[1][2] Their seminal work demonstrated that BTM was a remarkably effective catalyst for the kinetic resolution of secondary benzylic alcohols, exhibiting outstanding enantioselectivities.[1][2]

Synthesis of this compound

A scalable and chromatography-free synthesis of this compound has been developed, making this powerful catalyst readily accessible. The synthesis is a two-step process starting from commercially available materials.[3][4]

Experimental Protocol: Scalable, Chromatography-Free Synthesis of (R)-Benzotetramisole

Step 1: Synthesis of (R)-2-((2-hydroxyphenethyl)amino)benzo[d]thiazole

A mixture of 2-chlorobenzothiazole (1.0 equiv), (R)-2-phenylglycinol (1.05 equiv), and ethyldiisopropylamine (2.5 equiv) in 1,2-dichlorobenzene (2.0 M) is heated at 195 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with water, resulting in the formation of a thick paste. An organic solvent (e.g., hexanes or dichloromethane) is added to precipitate the product. The solid is collected by filtration and washed with the organic solvent to yield the crude product as a tan solid.

Step 2: Synthesis of (R)-Benzotetramisole

The crude product from Step 1 is dissolved in dichloromethane (0.1 M). The solution is cooled to 0 °C, and triethylamine (4.0 equiv) is added, followed by the dropwise addition of methanesulfonyl chloride (1.3 equiv). The reaction mixture is stirred at room temperature until completion. The reaction is then quenched with aqueous 1 M sodium hydroxide. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure. The crude product is purified by acid-base extraction and trituration with hot diethyl ether to provide analytically pure (R)-Benzotetramisole.[3][4]

Caption: Scalable two-step synthesis of this compound.

Applications in Asymmetric Catalysis

This compound has proven to be a highly effective catalyst in a variety of enantioselective transformations, most notably in the kinetic resolution of racemic alcohols.

Kinetic Resolution of Secondary Benzylic Alcohols

The seminal application of this compound was in the kinetic resolution of secondary benzylic alcohols via acylation. The catalyst facilitates the preferential acylation of one enantiomer of the alcohol, allowing for the separation of the unreacted alcohol and the acylated product, both in high enantiomeric excess.

| Substrate (Racemic Alcohol) | Acylating Agent | Catalyst Loading (mol%) | Temp (°C) | Selectivity Factor (s) | Reference |

| 1-Phenylethanol | Isobutyric anhydride | 4 | 0 | 110 | [5] |

| 1-(4-Methoxyphenyl)ethanol | Isobutyric anhydride | 4 | 0 | 150 | [5] |

| 1-(4-Nitrophenyl)ethanol | Isobutyric anhydride | 4 | 0 | 350 | [5] |

| 1-(1-Naphthyl)ethanol | Isobutyric anhydride | 4 | 0 | 200 | [5] |

| 1-Phenyl-2-propen-1-ol | Isobutyric anhydride | 4 | 0 | 100 | [5] |

Kinetic Resolution of Propargylic Alcohols

This compound has also been successfully employed in the kinetic resolution of secondary propargylic alcohols, a class of substrates for which high enantioselectivity is challenging to achieve with non-enzymatic catalysts.[6][7][8][9]

| Substrate (Racemic Alcohol) | Acylating Agent | Catalyst Loading (mol%) | Temp (°C) | Selectivity Factor (s) | Reference |

| 1-Phenyl-2-propyn-1-ol | Propionic anhydride | 4 | 0 | 31 | [7][8] |

| 1-(4-Methoxyphenyl)-2-propyn-1-ol | Propionic anhydride | 4 | 0 | 26 | [7][8] |

| 1-(4-Chlorophenyl)-2-propyn-1-ol | Propionic anhydride | 4 | 0 | 32 | [7][8] |

| 3-Nonyn-2-ol | Propionic anhydride | 4 | 0 | 13 | [7][8] |

| 1-Phenyl-1-butyn-3-ol | Propionic anhydride | 4 | 0 | 11 | [7][8] |

Experimental Protocol: General Procedure for Kinetic Resolution of Secondary Alcohols

A solution of the racemic secondary alcohol (1.0 equiv) in a suitable solvent (e.g., chloroform) is treated with an acylating agent (e.g., isobutyric anhydride, 0.6 equiv) and a non-nucleophilic base (e.g., diisopropylethylamine, 0.75 equiv). This compound (0.01-0.05 equiv) is then added, and the reaction mixture is stirred at the desired temperature (e.g., 0 °C). The reaction progress is monitored by an appropriate analytical technique (e.g., GC or HPLC). Upon reaching approximately 50% conversion, the reaction is quenched, and the unreacted alcohol and the ester product are separated by column chromatography. The enantiomeric excess of each is determined by chiral HPLC or GC analysis.

Caption: Catalytic cycle for the kinetic resolution of a racemic alcohol.

Mechanism of Action in Asymmetric Acylation

The catalytic activity of this compound in acyl transfer reactions is attributed to its function as a nucleophilic catalyst. The isothiourea moiety attacks the acylating agent to form a highly reactive chiral acyl-ammonium intermediate. This intermediate then preferentially acylates one enantiomer of the racemic alcohol at a much faster rate than the other, leading to the observed kinetic resolution. The enantioselectivity is believed to arise from non-covalent interactions, such as π-π stacking and steric hindrance, between the chiral catalyst-acyl intermediate and the substrate.

Signaling Pathways

The primary discovery and application of this compound are within the realm of synthetic organic chemistry as an organocatalyst. Extensive research has focused on its utility in facilitating asymmetric transformations. Based on the available literature, there is limited to no information regarding the interaction of this compound with biological signaling pathways in a pharmacological context. Its historical connection to the drug tetramisole is based on structural analogy rather than a shared biological mechanism of action in its catalytic applications.

Conclusion

This compound stands as a testament to the power of rational catalyst design. From its conceptual origins in the structure of the anthelmintic drug tetramisole, it has evolved into a highly efficient and selective organocatalyst for a range of important asymmetric reactions. The development of a scalable and practical synthesis has further solidified its position as a valuable tool for chemists in both academic and industrial settings. Future research will undoubtedly continue to uncover new applications for this remarkable catalyst and its derivatives.

References

- 1. Benzotetramisole: a remarkably enantioselective acyl transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. profiles.wustl.edu [profiles.wustl.edu]

- 3. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 4. thieme-connect.com [thieme-connect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Kinetic resolution of propargylic alcohols catalyzed by benzotetramisole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. profiles.wustl.edu [profiles.wustl.edu]

(+)-Benzotetramisole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Benzotetramisole (BTM) is a chiral isothiourea-based organocatalyst that has emerged as a powerful tool in asymmetric synthesis. A benzannulated derivative of the antihelmintic drug tetramisole, (+)-BTM has demonstrated remarkable enantioselectivity in a variety of acyl transfer reactions. This technical guide provides an in-depth overview of the fundamental properties, mechanism of action, and key applications of this compound, with a focus on its utility in kinetic and dynamic kinetic resolutions. Detailed experimental protocols and a scalable synthesis are also presented to facilitate its practical application in the laboratory.

Core Properties

This compound is a white to pale yellow crystalline powder.[1] Its fundamental chemical and physical properties are summarized in the tables below.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| Appearance | White to pale yellow crystalline powder | [1] |

| Melting Point | 91.0 to 95.0 °C | [2][3] |

| Specific Rotation | +245° (c=1, MeOH) | [2][3] |

| Solubility | Soluble in common organic solvents | [1] |

Structural and Molecular Data

| Identifier | Value | Reference(s) |

| IUPAC Name | (2R)-2-phenyl-1,2-dihydroimidazo[2,1-b][1][2]benzothiazole | [4] |

| CAS Number | 885051-07-0 | [5] |

| Molecular Formula | C₁₅H₁₂N₂S | [5] |

| Molecular Weight | 252.33 g/mol | [5] |

| SMILES String | C1--INVALID-LINK--C4=CC=CC=C4 | [4] |

Mechanism of Action: Asymmetric Acyl Transfer

This compound functions as a highly effective Lewis base catalyst, primarily in enantioselective acyl transfer reactions.[2] The catalytic cycle is initiated by the reaction of the isothiourea moiety of BTM with an acylating agent, such as an anhydride, to form a highly reactive chiral acyl-ammonium intermediate. This intermediate then serves as a potent acylating agent, transferring the acyl group to a nucleophile, for instance, an alcohol. The chirality of the BTM backbone effectively shields one face of the electrophilic acyl group, leading to a highly enantioselective transfer to the incoming nucleophile.[2]

Experimental Protocols

Scalable, Chromatography-Free Synthesis of this compound

A scalable and chromatography-free two-step synthesis of this compound has been developed, making this powerful catalyst readily accessible.[2] The procedure starts from commercially available (R)-phenylglycinol.

Step 1: Synthesis of (R)-2-(2-hydroxyphenethylamino)benzo[d]thiazole

-

To a stirred solution of (R)-phenylglycinol (1.0 eq) in 1,2-dichlorobenzene (2.0 M), add 2-chlorobenzothiazole (1.0 eq) and ethyldiisopropylamine (2.0 eq).

-

Heat the mixture to reflux (ca. 195 °C) for 24 hours.

-

Monitor the reaction for the consumption of 2-chlorobenzothiazole by GC analysis.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by crystallization.

Step 2: Synthesis of this compound

-

Dissolve the crude product from Step 1 in anhydrous dichloromethane (0.1 M).

-

Cool the solution to 0 °C in an ice/water bath.

-

Add triethylamine (4.0 eq) followed by the dropwise addition of methanesulfonyl chloride (1.3 eq).

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction with aqueous 1 M sodium hydroxide.

-

Perform an acid/base extraction to purify the product.

-

The final product can be obtained in high yield and purity after trituration with hot diethyl ether.[3]

Kinetic Resolution of Secondary Benzylic Alcohols

This compound has demonstrated outstanding enantioselectivity in the kinetic resolution of secondary benzylic alcohols.[1]

General Procedure:

-

To a solution of the racemic secondary benzylic alcohol (1.0 eq) in chloroform (0.25 M) at 0 °C, add this compound (4 mol %).

-

Add N,N-diisopropylethylamine (0.75 eq) and isobutyric anhydride (0.75 eq).

-

Stir the reaction mixture at 0 °C and monitor the progress by TLC or GC.

-

Upon reaching approximately 50% conversion, quench the reaction.

-

The enantioenriched alcohol and the corresponding ester can be separated by column chromatography.

Dynamic Kinetic Resolution of Azlactones

This compound is also a highly effective catalyst for the dynamic kinetic resolution of azlactones, providing access to enantioenriched α-amino acid derivatives.[5]

General Procedure:

-

To a solution of the racemic azlactone (1.0 eq) and di(1-naphthyl)methanol (1.2 eq) in a suitable solvent (e.g., toluene) at room temperature, add this compound (10 mol %).

-

Stir the reaction mixture at room temperature until the azlactone is consumed (monitored by TLC or ¹H NMR).

-

The product, an ester of the α-amino acid, can be purified by column chromatography.

-

High enantiomeric excesses (up to 96% ee) have been achieved with this method.[5]

Conclusion

This compound is a versatile and highly enantioselective organocatalyst for acyl transfer reactions. Its accessibility through a scalable, chromatography-free synthesis, coupled with its demonstrated efficacy in the kinetic and dynamic kinetic resolution of valuable chiral building blocks, establishes it as a significant tool for chemists in research and development. The detailed protocols provided herein serve as a practical guide for the synthesis and application of this remarkable catalyst.

References

- 1. Benzotetramisole: a remarkably enantioselective acyl transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Kinetic resolution of N-acyl-β-lactams via benzotetramisole-catalyzed enantioselective alcoholysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzotetramisole-Catalyzed Dynamic Kinetic Resolution of Azlactones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of (+)-Benzotetramisole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Benzotetramisole (BTM) is a chiral synthetic compound belonging to the tetramisole family. While its enantiomer, (-)-tetramisole (levamisole), is a well-established pharmaceutical agent with known anthelmintic, immunomodulatory, and alkaline phosphatase inhibitory effects, the pharmacological mechanism of action of this compound remains largely unexplored in publicly available literature. The primary and well-documented application of this compound is in the field of organic chemistry, where it serves as a highly effective enantioselective acyl transfer catalyst.

This guide synthesizes the available information on the biological activities of tetramisole and its derivatives to infer potential mechanisms for this compound, while clearly distinguishing these from its established role in asymmetric catalysis. We provide quantitative data for related compounds, detailed experimental protocols for relevant biological assays, and visualizations of the distinct chemical and potential biological pathways.

Potential Pharmacological Mechanisms of Action: Inferred from Related Compounds

Direct pharmacological studies on this compound are not extensively reported. However, the biological activities of its parent compound, tetramisole, and particularly its levorotatory enantiomer, levamisole, offer potential avenues for investigation.

Inhibition of Alkaline Phosphatase (ALP)

Levamisole is a well-characterized stereospecific and uncompetitive inhibitor of most alkaline phosphatase (ALP) isoenzymes, with the notable exceptions of the intestinal and placental forms.[1][2][3] This inhibition is a key pharmacological action of levamisole. Its analogue, L-p-bromotetramisole, is an even more potent inhibitor.[4][5] Given the structural similarity, it is plausible that this compound could exhibit similar inhibitory activity, although this has not been empirically demonstrated in the reviewed literature.

Table 1: Quantitative Data on Alkaline Phosphatase Inhibition by Tetramisole Analogues

| Compound | Enzyme Source | Inhibition Type | Ki Value | IC50 Value | Reference(s) |

| Levamisole | Bovine Milk Fat Globule Membranes | Uncompetitive | 45 ± 6 µM | 49 ± 23 µM | [1] |

| Bromo-levamisole | Human Liver ALP | Uncompetitive | 2.8 µM | - | [4] |

| Cimetidine | Human Liver ALP | Uncompetitive | 3.2 mM | 380 µM | [4] |

Note: Data for this compound is not available in the cited literature.

Experimental Protocol: Colorimetric Alkaline Phosphatase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound against alkaline phosphatase using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

-

Alkaline Phosphatase (e.g., from bovine intestinal mucosa)

-

Assay Buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)

-

p-Nitrophenyl Phosphate (pNPP) solution

-

Test compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

-

Stop Solution (e.g., 3 M NaOH)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare Reagents: Prepare working solutions of ALP, pNPP, and the test compound in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to respective wells:

-

Blank: Assay buffer and stop solution.

-

Control: Assay buffer, ALP solution, and solvent control.

-

Test: Assay buffer, ALP solution, and various concentrations of the test compound.

-

-

Pre-incubation: Pre-incubate the plate at a specified temperature (e.g., 37°C) for a short period (e.g., 5 minutes).

-

Initiate Reaction: Add the pNPP solution to all wells except the blank to start the reaction.

-

Incubation: Incubate the plate at the same temperature for a defined time (e.g., 30 minutes).

-

Stop Reaction: Add the stop solution to all wells to terminate the enzymatic reaction.

-

Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Immunomodulation

Levamisole is known to have immunomodulatory effects, including the enhancement of lymphocyte proliferation in response to antigens. This activity is thought to contribute to its therapeutic effects in certain cancers and autoimmune diseases. The precise mechanism of this immunomodulation is complex and not fully elucidated but may involve mimicking the action of thymic hormones.

Experimental Protocol: Lymphocyte Proliferation Assay using CFSE

This protocol outlines a method to assess the effect of a test compound on lymphocyte proliferation using Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted with each cell division.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

-

CFSE stock solution (in DMSO)

-

Mitogen (e.g., Phytohemagglutinin (PHA)) or specific antigen

-

Test compound

-

Flow cytometer

Procedure:

-

Isolate PBMCs: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

CFSE Labeling: Resuspend PBMCs in PBS and add CFSE to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C. Quench the staining by adding an equal volume of cold complete medium.

-

Wash: Wash the cells multiple times with complete medium to remove excess CFSE.

-

Cell Culture: Plate the CFSE-labeled cells in a 96-well plate. Add the mitogen or antigen and different concentrations of the test compound. Include appropriate controls (unstimulated cells, stimulated cells with solvent).

-

Incubation: Culture the cells for 3-5 days at 37°C in a humidified CO₂ incubator.

-

Flow Cytometry Analysis: Harvest the cells and analyze them on a flow cytometer. CFSE fluorescence is typically detected in the FITC channel.

-

Data Analysis: Gate on the lymphocyte population. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells. Analyze the percentage of divided cells and the number of cell divisions.

Established Mechanism of Action: Asymmetric Catalysis

The most well-documented and scientifically validated mechanism of action for this compound is its role as a chiral isothiourea Lewis base catalyst in asymmetric organic synthesis.[6][7] It is particularly effective in the kinetic resolution of secondary alcohols and the dynamic kinetic resolution of azlactones.

In this context, the nitrogen atom of the isothiourea moiety acts as a nucleophile, reacting with an acylating agent (e.g., an anhydride) to form a chiral acyl-ammonium intermediate. This intermediate then selectively acylates one enantiomer of a racemic alcohol at a much faster rate than the other, allowing for the separation of the enantiomers.

Diagram 1: Catalytic Cycle of this compound in Kinetic Resolution

Caption: Catalytic cycle of (+)-BTM in the kinetic resolution of a racemic alcohol.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential biological signaling pathway that could be affected by this compound, based on the known actions of levamisole, and a typical experimental workflow for screening its inhibitory activity.

Diagram 2: Potential Inhibition of Alkaline Phosphatase Signaling

Caption: Hypothesized inhibition of ALP by this compound.

Diagram 3: Experimental Workflow for IC₅₀ Determination

Caption: Workflow for determining the IC₅₀ of an ALP inhibitor.

Conclusion and Future Directions

While this compound is a powerful tool in asymmetric catalysis, its pharmacological profile is currently undefined. Based on the well-documented activities of its stereoisomer, levamisole, the most probable, yet unconfirmed, biological targets for this compound are alkaline phosphatases and components of the immune system.

For drug development professionals, this presents both a challenge and an opportunity. The lack of data necessitates foundational research to determine if this compound possesses any clinically relevant biological activity. Future studies should focus on:

-

Direct enzymatic assays: To determine the IC₅₀ and Kᵢ values of this compound against a panel of human alkaline phosphatase isoenzymes.

-

Cell-based assays: To investigate its effects on immune cell proliferation, cytokine production, and other immunomodulatory functions.

-

In vivo studies: To assess its pharmacokinetic properties, safety profile, and potential therapeutic efficacy in relevant animal models.

A thorough investigation into these areas will be crucial to ascertain whether this compound or its derivatives hold any promise as therapeutic agents, separate from their established role as chemical catalysts.

References

- 1. Levamisole inhibition of alkaline phosphatase and 5'-nucleotidase of bovine milk fat globule membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Alkaline phosphatase. I. Kinetics and inhibition by levamisole of purified isoenzymes from humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative inhibition of human alkaline phosphatase and diamine oxidase by bromo-levamisole, cimetidine and various derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The inhibition of alkaline phosphatase by L-p-bromotetramisole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. media.tghn.org [media.tghn.org]

(+)-Benzotetramisole synthesis pathway

An In-Depth Technical Guide to the Synthesis of (+)-Benzotetramisole

Introduction

This compound (BTM) is a potent and highly enantioselective isothiourea organocatalyst.[1][2] As the benzannulated derivative of the anthelmintic drug tetramisole, BTM has gained prominence in asymmetric catalysis, particularly as an acyl transfer catalyst for the kinetic resolution of secondary alcohols.[1][3][4][5] Its effectiveness has also been demonstrated in various other transformations, including asymmetric Steglich rearrangements and nucleophile-catalyzed aldol-lactonization reactions. This guide provides a detailed overview of a scalable, chromatography-free synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The pathway proceeds in two main steps from readily available commercial starting materials.[1]

Core Synthesis Pathway

The most direct and scalable synthesis of enantiomerically pure this compound involves a two-step process. The first step is the reaction between 2-chlorobenzothiazole and an enantiopure 2-phenylglycinol. The resulting amino alcohol intermediate is then cyclized in the second step to yield the final product. This method has been optimized to be performed on a multigram scale without the need for chromatographic purification.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of the intermediate alcohol and its subsequent cyclization to this compound on a ~10-gram scale.[1]

Table 1: Synthesis of Intermediate (R)-2-((2-hydroxy-1-phenylethyl)amino)benzothiazole

| Parameter | Value |

| Starting Materials | |

| 2-Chlorobenzothiazole | 1.0 equiv |

| (R)-2-Phenylglycinol | 1.0 equiv |

| Reagents & Solvents | |

| Ethyldiisopropylamine (EtNi-Pr2) | 1.0 equiv |

| Chlorobenzene | ~2.0 M concentration of starting material |

| Reaction Conditions | |

| Temperature | Reflux |

| Atmosphere | Air |

| Outcome | |

| Yield | 74–79% |

Table 2: Cyclization to this compound

| Parameter | Value |

| Starting Material | |

| (R)-Intermediate Alcohol | 1.0 equiv |

| Reagents & Solvents | |

| Methanesulfonyl Chloride (MsCl) | 1.3 equiv |

| Triethylamine (Et3N) | 4.0 equiv |

| Dichloromethane (CH2Cl2) | 0.1 M |

| Isopropanol (i-PrOH) | Excess |

| Reaction Conditions | |

| Temperature (Mesylation) | 0°C to room temperature |

| Temperature (Cyclization) | Reflux |

| Reaction Time | 16 hours (overnight) |

| Outcome | |

| Yield | 77% |

| Enantiomeric Excess | >99% ee |

Detailed Experimental Protocols

The following protocols are adapted from the scalable, chromatography-free synthesis procedure.[1][2]

Step 1: Synthesis of (R)-2-((2-hydroxy-1-phenylethyl)amino)benzothiazole

-

To a round-bottom flask equipped with a reflux condenser, add 2-chlorobenzothiazole, (R)-2-phenylglycinol (1.0 equiv), ethyldiisopropylamine (1.0 equiv), and chlorobenzene (to achieve a concentration of ~2.0 M).

-

Heat the reaction mixture to reflux. The reaction can be performed in standard glassware under a normal air atmosphere.[1]

-

Monitor the reaction progress by a suitable method (e.g., TLC or GC analysis).

-

Upon completion, cool the mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

The crude product is typically purified by recrystallization or trituration to afford the intermediate alcohol as a solid.

Step 2: Synthesis of this compound via Cyclization

The workflow for the cyclization step, including the crucial work-up procedure, is outlined below.

References

The Versatility of (+)-Benzotetramisole in Asymmetric Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(+)-Benzotetramisole (BTM), a chiral isothiourea organocatalyst, has emerged as a powerful tool in asymmetric synthesis. Its remarkable ability to control stereochemistry in a variety of organic transformations has made it an invaluable asset for the synthesis of enantiomerically enriched compounds, which are crucial in the development of pharmaceuticals and other bioactive molecules. This technical guide provides a comprehensive overview of the applications of this compound, focusing on its role in kinetic resolutions, dynamic kinetic resolutions, and domino reactions.

Core Application: Enantioselective Acyl Transfer Catalyst

This compound is primarily recognized for its exceptional performance as an enantioselective acyl transfer catalyst. It facilitates the kinetic resolution of a wide range of racemic alcohols and other substrates with outstanding enantioselectivity. The benzannulated structure of BTM enhances its catalytic activity and enantioselectivity compared to its parent compound, tetramisole.

Kinetic Resolution of Secondary Alcohols

(+)-BTM has been successfully employed in the kinetic resolution of various secondary alcohols, including benzylic, allylic, and propargylic alcohols, affording high selectivity factors.

Table 1: Kinetic Resolution of Secondary Benzylic Alcohols Catalyzed by this compound

| Substrate | Acylating Agent | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Conversion (%) | Selectivity Factor (s) | Ref. |

| 1-Phenylethanol | Isobutyric anhydride | 5 | RT | 24 | 50 | 117 | |

| 1-(4-Methoxyphenyl)ethanol | Isobutyric anhydride | 5 | 0 | 48 | 50 | 200 | |

| 1-(4-Nitrophenyl)ethanol | Isobutyric anhydride | 5 | 0 | 12 | 50 | 350 | |

| 1-Naphthylethanol | Isobutyric anhydride | 5 | 0 | 72 | 50 | 150 |

Table 2: Kinetic Resolution of Secondary Allylic and Propargylic Alcohols

| Substrate | Acylating Agent | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Conversion (%) | Selectivity Factor (s) | Ref. |

| (E)-1-Phenylprop-2-en-1-ol | Isobutyric anhydride | 10 | 0 | 96 | 50 | 57 | |

| 1-Phenylprop-2-yn-1-ol | Isobutyric anhydride | 10 | 0 | 120 | 50 | 32 |

Dynamic Kinetic Resolution of Azlactones

(+)-BTM also catalyzes the dynamic kinetic resolution (DKR) of azlactones, providing access to enantiomerically enriched α-amino acid derivatives.

Table 3: Dynamic Kinetic Resolution of Azlactones with Di(1-naphthyl)methanol

| Azlactone Substituent | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref. |

| Phenyl | 10 | RT | 48 | 85 | 94 | |

| 4-Methoxyphenyl | 10 | RT | 72 | 82 | 96 | |

| 4-Chlorophenyl | 10 | RT | 48 | 88 | 95 |

Advanced Applications in Complex Molecule Synthesis

Beyond simple kinetic resolutions, this compound has proven effective in more complex synthetic strategies, such as domino reactions, which allow for the construction of intricate molecular architectures in a single step.

Domino Michael Addition/Cyclization Reactions

An immobilized analogue of (+)-BTM has been developed for use in enantioselective domino Michael addition/cyclization reactions, demonstrating high catalytic activity and recyclability. This approach has been successfully applied to the synthesis of dihydropyridinones.

Table 4: Immobilized (+)-BTM Catalyzed Domino Michael Addition/Cyclization

| Arylacetic Acid | Chalcone-type Tosylimine | Catalyst | Yield (%) | ee (%) | Ref. |

| Phenylacetic acid | N-(3-Oxo-1,3-diphenylpropyl)-4-methylbenzenesulfonamide | Polystyrene-supported BTM | 95 | 97 | |

| 4-Methoxyphenylacetic acid | N-(3-Oxo-1,3-diphenylpropyl)-4-methylbenzenesulfonamide | Polystyrene-supported BTM | 92 | 98 |

Experimental Protocols

General Procedure for Kinetic Resolution of Secondary Benzylic Alcohols

To a solution of the racemic secondary benzylic alcohol (1.0 mmol) and this compound (0.05 mmol, 5 mol%) in an appropriate solvent (e.g., CH₂Cl₂) at the specified temperature is added isobutyric anhydride (0.6 mmol). The reaction mixture is stirred until approximately 50% conversion is reached (monitored by GC or TLC). The reaction is then quenched, and the products are separated by column chromatography to afford the unreacted alcohol and the corresponding ester in enantiomerically enriched forms. The enantiomeric excess of the products is determined by chiral HPLC analysis.

Scalable, Chromatography-Free Synthesis of this compound

A detailed, scalable, and chromatography-free synthesis of this compound has been reported. The two-step procedure starts from commercially available materials.

Step 1: Synthesis of (R)-2-((2-hydroxyphenyl)amino)ethan-1-ol A mixture of 2-chlorobenzothiazole (1.0 equiv), (R)-phenylglycinol (1.05 equiv), and ethyldiisopropylamine (2.5 equiv) in 1,2-dichlorobenzene (2.0 M) is heated at 195 °C for 24 hours. After cooling, the product precipitates and is collected by filtration to yield the intermediate alcohol.

Step 2: Cyclization to this compound To a solution of the intermediate alcohol (1.0 equiv) and triethylamine (4.0 equiv) in dichloromethane (0.1 M) at 0 °C is added methanesulfonyl chloride (1.3 equiv). The reaction mixture is allowed to warm to room temperature and then heated to reflux overnight. After an aqueous workup, the crude product is purified by acid-base extraction and trituration to afford analytically pure this compound.

Mechanistic Insights and Visualizations

The catalytic activity of this compound stems from its ability to act as a chiral Lewis base. In acyl transfer reactions, it reacts with the acylating agent to form a chiral acylammonium intermediate. This intermediate then selectively acylates one enantiomer of the substrate at a faster rate.

Catalytic Cycle of Acyl Transfer

Caption: Catalytic cycle for the kinetic resolution of alcohols using (+)-BTM.

Domino Michael Addition/Cyclization Workflow

Caption: Workflow for the (+)-BTM catalyzed domino Michael addition/cyclization.

(+)-Benzotetramisole as a chiral organocatalyst

An In-depth Technical Guide to (+)-Benzotetramisole as a Chiral Organocatalyst

Introduction

This compound (BTM) has emerged as a highly effective and versatile chiral organocatalyst in the field of asymmetric synthesis. Derived from the commercially available and inexpensive pharmaceutical Tetramisole, BTM has distinguished itself as a powerful tool for enantioselective acyl transfer reactions. Its applications are particularly notable in the kinetic resolution of alcohols and the dynamic kinetic resolution of azlactones, showcasing its ability to produce compounds with outstanding enantioselectivities. The development of BTM represents a significant advancement in non-enzymatic catalysis, providing a robust alternative for creating chiral molecules essential for the pharmaceutical and fine chemical industries.

Core Principles: Mechanism of Action

This compound functions as a nucleophilic Lewis base catalyst. The catalytic cycle is initiated by the reaction of the isothiourea moiety of BTM with an acylating agent, typically a carboxylic anhydride. This step forms a highly reactive and chiral N-acyl-isothiouronium ion intermediate. This activated species is the key to the catalyst's function, as it facilitates the enantioselective transfer of the acyl group to a nucleophile, such as an alcohol or an enolate. The chirality of the BTM backbone dictates the facial selectivity of the acylation, leading to the preferential formation of one enantiomer of the product. After the acyl group is transferred, the catalyst is regenerated, allowing it to re-enter the catalytic cycle.

Caption: General Catalytic Cycle of BTM in Acyl Transfer Reactions.

Key Applications & Performance Data

BTM has proven effective across a range of important asymmetric transformations. Its performance is characterized by high selectivity factors and enantiomeric excesses.

Kinetic Resolution of Secondary Alcohols

One of the primary applications of BTM is the kinetic resolution (KR) of racemic secondary benzylic alcohols. The catalyst demonstrates remarkable selectivity, efficiently acylating one enantiomer while leaving the other unreacted. This allows for the separation of both the enantioenriched alcohol and the corresponding ester. Selectivity factors (s), a measure of the relative rate of reaction of the two enantiomers, often exceed 100, which is considered highly practical for synthesis.

| Substrate (Alcohol) | Acylating Agent | Catalyst Loading (mol %) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity Factor (s) |

| 1-Phenylethanol | Isobutyric Anhydride | 4 | CHCl₃ | 0 | 33 | 46 | 104 |

| 1-Phenylpropanol | Isobutyric Anhydride | 4 | CHCl₃ | 0 | 36 | 45 | 145 |

| 1-(4-Chlorophenyl)ethanol | Isobutyric Anhydride | 4 | CHCl₃ | 0 | 8.75 | 49 | 184 |

| 1-(4-Methoxyphenyl)ethanol | Isobutyric Anhydride | 4 | CHCl₃ | 0 | 10.5 | 46 | 226 |

| 1-(1-Naphthyl)ethanol | Isobutyric Anhydride | 4 | CHCl₃ | 0 | 33 | 48 | 355 |

| 1-Indanol | Isobutyric Anhydride | 4 | CHCl₃ | 0 | 48 | 31 | 192 |

| Data sourced from Organic Letters, 2006, 8(7), 1351-1354. |

Dynamic Kinetic Resolution of Azlactones

BTM is also a highly effective catalyst for the dynamic kinetic resolution (DKR) of azlactones, providing an efficient route to valuable α-amino acid derivatives. In this process, the unreacted enantiomer of the azlactone starting material is racemized in situ, allowing for a theoretical yield of up to 100% of a single enantiomer of the product. The use of bulky nucleophiles, such as di(1-naphthyl)methanol, has been shown to be crucial for achieving high enantioselectivity.

| Azlactone Substrate (R¹) | Alcohol Nucleophile | Catalyst Loading (mol %) | Solvent | Yield (%) | Enantiomeric Excess (ee%) |

| Phenyl | di(1-naphthyl)methanol | 10 | Toluene | 87 | 85 |

| 4-Methoxyphenyl | di(1-naphthyl)methanol | 10 | Toluene | 91 | 96 |

| 4-Chlorophenyl | di(1-naphthyl)methanol | 10 | Toluene | 89 | 91 |

| 4-Nitrophenyl | di(1-naphthyl)methanol | 10 | Toluene | 95 | 95 |

| 2-Naphthyl | di(1-naphthyl)methanol | 10 | Toluene | 88 | 91 |

| Isobutyl | di(1-naphthyl)methanol | 10 | Toluene | 85 | 86 |

| Data sourced from Organic Letters, 2010, 12(4), 892-895. |

Domino Michael Addition/Cyclization Reactions

Immobilized analogues of BTM have been developed to facilitate catalyst recovery and reuse, enabling applications in both batch and continuous flow processes. A polystyrene-supported BTM catalyst has been successfully used in the domino Michael addition/cyclization of arylacetic acids with tosylimines to produce dihydropyridinones with excellent yields and enantioselectivities.

| Arylacetic Acid | Tosylimine | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee%) |

| Phenylacetic acid | N-Tosylbenzaldimine | 95 | >99:1 | 99 |

| 4-Methoxyphenylacetic acid | N-Tosylbenzaldimine | 93 | >99:1 | 99 |

| 4-Chlorophenylacetic acid | N-Tosylbenzaldimine | 96 | >99:1 | 98 |

| Phenylacetic acid | N-Tosyl(4-chlorobenzaldimine) | 94 | >99:1 | 99 |

| Phenylacetic acid | N-Tosyl(2-thiophenecarboxaldimine) | 89 | >99:1 | 95 |

| Data sourced from ACS Catalysis, 2016, 6(1), 241-249. |

Experimental Protocols

Detailed methodologies are critical for replicating and building upon published results. The following are generalized protocols based on established literature.

Protocol 1: General Procedure for Kinetic Resolution of Secondary Benzylic Alcohols

This protocol is adapted from the work of Birman and colleagues.

-

Preparation: To a flame-dried vial under an inert atmosphere (e.g., nitrogen or argon), add the racemic secondary alcohol (1.0 equiv), anhydrous chloroform (to achieve a 0.25 M concentration of the alcohol), and powdered anhydrous sodium sulfate.

-

Reagent Addition: Add this compound (0.04 equiv, 4 mol %). Cool the mixture to 0 °C in an ice bath.

-

Initiation: Add diisopropylethylamine (i-Pr₂NEt, 0.75 equiv) followed by the slow addition of isobutyric anhydride (0.75 equiv).

-

Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by a suitable method (e.g., thin-layer chromatography or gas chromatography) to determine conversion.

-

Workup: Upon reaching the desired conversion (typically ~50%), quench the reaction by adding methanol. Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue using flash column chromatography on silica gel to separate the unreacted alcohol from the acylated product.

-

Analysis: Determine the enantiomeric excess of the recovered alcohol and the ester product using chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: General Procedure for Dynamic Kinetic Resolution of Azlactones

This protocol is based on the method for synthesizing α-amino acid derivatives.

-

Preparation: In a vial, combine the azlactone (1.0 equiv), di(1-naphthyl)methanol (1.2 equiv), and this compound (0.10 equiv, 10 mol %).

-

Solvent Addition: Add anhydrous toluene to achieve a suitable concentration (e.g., 0.1 M with respect to the azlactone).

-

Reaction: Stir the mixture at room temperature. For less reactive substrates, heating may be required.

-

Reaction Monitoring: Monitor the reaction for the consumption of the azlactone starting material using TLC or LC-MS.

-

Workup: Once the reaction is complete, concentrate the mixture in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired di(1-naphthyl)methyl ester. A single recrystallization from a solvent like ethyl acetate can often be used to achieve very high enantiopurity (>99.5% ee).

-

Analysis: Determine the yield of the isolated product and its enantiomeric excess by chiral HPLC analysis.

Synthesis of this compound

The accessibility of BTM is a key advantage. Scalable and chromatography-free synthetic routes have been developed, making both enantiomers readily available from commercial starting materials. The synthesis typically involves two main steps starting from enantiopure phenylglycinol and 2-chlorobenzothiazole.

Caption: Scalable, two-step synthesis of this compound.

Recent Developments and Structural Variants

Research into BTM and related isothiourea catalysts is ongoing, leading to new structures with expanded capabilities.

-

Homobenzotetramisole (HBTM): A homologated version of BTM, HBTM, was developed to effectively resolve different classes of substrates, such as aryl-cycloalkanols, where BTM itself was less effective.

-

Axially Chiral Benzotetramisoles (AxBTM): Recently, a new class of BTM catalysts incorporating both central and axial chirality has been designed. This dual chirality creates a more complex and defined three-dimensional catalytic pocket, leading to enhanced stereocontrol in challenging cycloaddition reactions.

-

Immobilized Catalysts: As previously mentioned, the development of polymer-supported BTM analogues allows for easy catalyst recovery and recycling, enhancing the sustainability and economic viability of the process, particularly for industrial-scale applications.

Conclusion

This compound has established itself as a premier chiral organocatalyst, prized for its high enantioselectivity, broad substrate scope, and operational simplicity. Its foundation in an inexpensive, commercially available drug adds to its practical appeal. From the kinetic resolution of alcohols to complex domino reactions, BTM provides chemists with a reliable tool for accessing enantioenriched molecules. Ongoing innovations, including the design of axially chiral variants and immobilized systems, continue to expand its utility and underscore its importance in modern asymmetric synthesis, with significant implications for drug discovery and development.

structure and stereochemistry of (+)-Benzotetramisole

An In-depth Technical Guide to the Structure and Stereochemistry of (+)-Benzotetramisole

Introduction

This compound (BTM) is a powerful chiral isothiourea organocatalyst that has garnered significant attention in the field of asymmetric synthesis.[1][2] As the benzannulated derivative of the anthelmintic drug tetramisole, (+)-BTM has demonstrated remarkable efficacy and enantioselectivity in a variety of chemical transformations, most notably in the kinetic resolution of secondary alcohols and dynamic kinetic resolution of azlactones.[3][4][5][6] Its rigid, C2-symmetric-like framework and unique electronic properties make it an indispensable tool for researchers and drug development professionals. This guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and catalytic mechanism of this compound.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a fused benzothiazole and imidazole ring system with a phenyl substituent at the chiral center.

IUPAC Name: (2R)-2-Phenyl-2,3-dihydroimidazo[2,1-b][1][7]benzothiazole[7] Molecular Formula: C₁₅H₁₂N₂S[7] CAS Number: 885051-07-0[7]

A 2D representation of the chemical structure is provided below:

Caption: 2D Chemical Structure of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 252.3 g/mol | [7] |

| Appearance | White to orange to green powder/crystal | [8] |

| Melting Point | 91.0 to 95.0 °C | [3] |

| Specific Rotation [α] | +245° (c=1, MeOH) | [3] |

| Purity | >97.0% (GC) | [8] |

| Enantiomeric Excess | min. 98.0% ee |

Stereochemistry

The stereochemistry of this compound is central to its function as an asymmetric catalyst. The molecule possesses a single stereocenter at the C2 position of the imidazo[2,1-b]benzothiazole core, which bears the phenyl group. The "(+)" designation refers to its dextrorotatory nature, and its absolute configuration is (R).[7] This specific three-dimensional arrangement is crucial for establishing the chiral environment necessary to differentiate between enantiomeric transition states during a catalytic reaction, thereby leading to high enantioselectivity.

Synthesis and Structural Elucidation

A scalable and chromatography-free synthesis of this compound has been developed, making it readily accessible for research and industrial applications.[1][2]

Experimental Protocol: Scalable Synthesis of (R)-(+)-Benzotetramisole

This two-step procedure starts from commercially available (R)-2-phenylglycinol and 2-chlorobenzothiazole.

Step 1: Synthesis of (R)-2-((benzo[d]thiazol-2-yl)amino)-2-phenylethan-1-ol

-

To a reaction vessel is added 2-chlorobenzothiazole (1.0 equiv), (R)-2-phenylglycinol (1.05 equiv), and diisopropylethylamine (2.5 equiv) in 1,2-dichlorobenzene (2.0 M).

-

The mixture is heated to 195 °C for 24 hours.

-

After cooling, the resulting solid is collected by filtration and washed with an organic solvent.

-

The crude product is purified by recrystallization from hot toluene using a Dean-Stark apparatus to yield analytically pure (R)-2-((benzo[d]thiazol-2-yl)amino)-2-phenylethan-1-ol as a white crystalline solid (typically 74-79% yield).[1]

Step 2: Cyclization to (R)-(+)-Benzotetramisole

-

A suspension of the product from Step 1 and triethylamine (4.0 equiv) in anhydrous dichloromethane (0.1 M) is cooled in an ice/water bath.

-

Methanesulfonyl chloride (1.3 equiv) is added, and the solution is stirred.

-

Isopropanol is added, and the mixture is heated to reflux overnight.

-

The reaction mixture is then subjected to an acid/base workup, including a wash with 1 N NaOH.

-

The organic solution is treated with charcoal to decolorize it.

-

Trituration of the crude product with hot diethyl ether provides analytically pure (R)-(+)-Benzotetramisole (typically 73-84% yield).[2]

Structural Elucidation

The definitive structure and absolute stereochemistry of this compound and its derivatives are typically confirmed by X-ray crystallography.[9][10][11] This technique provides precise information about bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.[10][12]

Caption: A generalized workflow for X-ray crystallography.

Nuclear Magnetic Resonance (NMR) spectroscopy is also a critical tool for characterizing the structure of this compound and its intermediates in solution.[1][2][9] ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the molecule.

Role in Asymmetric Catalysis

This compound functions as a nucleophilic catalyst, primarily in acyl transfer reactions.[3] Its catalytic cycle involves the activation of an acyl source (e.g., an anhydride) to form a highly reactive chiral acyl ammonium ion intermediate. This intermediate then delivers the acyl group to a nucleophile in a stereoselective manner.

The enantioselectivity arises from the chiral pocket created by the catalyst, which effectively shields one face of the electrophilic acyl group, favoring attack from the less sterically hindered direction.

Caption: Catalytic cycle of this compound.

This catalytic prowess has been successfully applied to a range of transformations, including:

-

Kinetic Resolution of Secondary Alcohols: Achieves outstanding enantioselectivity, with selectivity factors (s) often exceeding 100.[4]

-

Dynamic Kinetic Resolution of Azlactones: Produces α-amino acid esters with high enantiomeric excess.[3][6][13]

-

Domino Michael Addition/Cyclization Reactions: Catalyzes the formation of complex heterocyclic structures with excellent stereocontrol.[9]

Conclusion

This compound is a cornerstone of modern organocatalysis, offering a powerful and versatile platform for asymmetric synthesis. Its well-defined structure, characterized by a rigid tricyclic core and a single, influential stereocenter, is the key to its remarkable ability to control the stereochemical outcome of a wide array of chemical reactions. The development of scalable synthetic routes has further cemented its importance, making this exceptional catalyst readily available to the scientific community for the continued development of novel and efficient synthetic methodologies.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 3. This compound | 885051-07-0 | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Benzotetramisole: a remarkably enantioselective acyl transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzotetramisole-catalyzed dynamic kinetic resolution of azlactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C15H12N2S | CID 11557884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 885051-07-0 | TCI AMERICA [tcichemicals.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives | Semantic Scholar [semanticscholar.org]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to (+)-Benzotetramisole and its Relationship to Tetramisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (+)-Benzotetramisole and its structural relationship to the well-known anthelmintic drug, tetramisole. While structurally related, these compounds exhibit distinct chemical and biological activities. Tetramisole functions primarily as a biological agent, targeting nicotinic acetylcholine receptors and alkaline phosphatases. In contrast, this compound has emerged as a powerful chiral organocatalyst in asymmetric synthesis. This document details their synthesis, mechanisms of action, and key applications, supported by experimental protocols, quantitative data, and pathway visualizations to facilitate a deeper understanding for research and development professionals.

Introduction: A Tale of Two Chiral Scaffolds

Tetramisole, a synthetic imidazothiazole derivative, was first introduced in 1966 as a potent, broad-spectrum anthelmintic agent.[1] It is a racemic mixture, containing equal parts of the levorotatory enantiomer, levamisole, and the dextrorotatory enantiomer, dexamisole. Subsequent research revealed that the anthelmintic activity resides almost exclusively in levamisole.[1]

This compound is a chiral isothiourea and a benzannulated derivative of the tetramisole core structure.[2] This structural modification dramatically alters its primary application, shifting from a biological therapeutic to a highly efficient chiral organocatalyst.[3] This guide will explore the distinct yet related worlds of these two molecules.

Chemical Structures and Properties

The core structure of tetramisole is a 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole. This compound, or (+)-BTM, is the (R)-enantiomer of 2-phenyl-2,3-dihydroimidazo[2,1-b]benzothiazole.[4] The key structural difference is the fusion of a benzene ring to the thiazolidine ring of the tetramisole scaffold.

| Property | Tetramisole | This compound |

| Molecular Formula | C₁₁H₁₂N₂S | C₁₅H₁₂N₂S |

| Molar Mass | 204.29 g/mol [5] | 252.34 g/mol [6] |

| Appearance | White crystalline powder (as HCl salt)[7] | White to orange to green powder/crystal[8] |

| Stereochemistry | Racemic (mixture of levamisole and dexamisole)[9] | Dextrorotatory enantiomer ((+)- or (R)-)[4] |

| Primary Application | Anthelmintic, Immunomodulator[1][7] | Chiral Organocatalyst[3] |

Tetramisole: Biological Activity and Mechanisms of Action

Tetramisole exerts its biological effects through multiple mechanisms, primarily targeting the nervous and metabolic systems of parasites, and also exhibiting immunomodulatory effects in hosts.

Agonism of Nicotinic Acetylcholine Receptors (nAChRs)

The primary anthelmintic action of levamisole, the active enantiomer of tetramisole, is attributed to its function as a specific agonist of nicotinic acetylcholine receptors (nAChRs) in nematode muscle cells.[1][3]

-

Mechanism: Levamisole binds to and activates nAChRs on the muscle cell membrane of susceptible nematodes.

-

Effect: This leads to a persistent depolarization of the muscle cell membrane, causing spastic paralysis of the worm.[7][10] The paralyzed parasite is then expelled from the host's body.[3]

Caption: Levamisole's mechanism of action on nematode nAChRs.

Inhibition of Alkaline Phosphatase (ALP)

Tetramisole is a well-known inhibitor of most alkaline phosphatase (ALP) isoenzymes, with the notable exceptions of the intestinal and placental forms.[11][12] This inhibition is stereospecific, with l-tetramisole (levamisole) being the active inhibitor.[11]

| Enzyme | Inhibitor | IC₅₀ | Notes |

| Tissue Non-specific Alkaline Phosphatase (TNAP) | l-tetramisole (Levamisole) | Not specified, but potent | d-tetramisole is inactive[11] |

| TNAP | l-p-bromotetramisole | Complete inhibition at 0.1 mM | A more potent analogue[13] |

This inhibitory property makes tetramisole a useful tool in biochemical assays to distinguish between different ALP isoenzymes.

Other Reported Biological Activities

-

Immunomodulation: Tetramisole has been shown to restore depressed immune function by stimulating antibody formation and enhancing T-cell responses.[7]

-

IK1 Channel Agonism: Recent studies have identified tetramisole as a novel agonist of the inward-rectifier potassium (IK1) channel, suggesting potential cardioprotective effects.[14][15]

This compound: A Chiral Organocatalyst

The benzannulation of the tetramisole scaffold in this compound dramatically shifts its functionality, making it a highly effective chiral isothiourea organocatalyst. It is particularly renowned for its application in the kinetic resolution of secondary alcohols.[3][16]

Mechanism of Asymmetric Acyl Transfer

This compound catalyzes the enantioselective acylation of racemic secondary alcohols, allowing for the separation of enantiomers.

Caption: General workflow for kinetic resolution using (+)-BTM.

The catalyst reacts with an acylating agent to form a chiral acyl-BTM intermediate. This intermediate then selectively transfers the acyl group to one enantiomer of the racemic alcohol at a much faster rate than the other, resulting in an enantioenriched ester and the unreacted, enantioenriched alcohol.

Applications in Asymmetric Synthesis

This compound has been successfully employed in a variety of asymmetric transformations, including:

-

Kinetic Resolution of Secondary Alcohols: Achieves high selectivity factors for a broad range of benzylic, allylic, and propargylic alcohols.[16][17][18]

-

Dynamic Kinetic Resolution of Azlactones: Provides access to enantioenriched α-amino acid derivatives.[19][20]

-

Kinetic Resolution of 2H-azirines and β-lactams: Demonstrating its versatility in resolving strained ring systems.[21][22]

| Substrate Class | Catalyst | Selectivity Factor (s) |

| Secondary Benzylic Alcohols | This compound | Up to 350[23] |

| Secondary Propargylic Alcohols | This compound | Up to 32[17] |

| Azlactones | This compound | Up to 96% ee[19] |

Experimental Protocols

Synthesis of Tetramisole Hydrochloride (Racemic)

This protocol is adapted from patented synthesis methods.[5][24]

Step 1: Preparation of the Addition Product

-

In a reaction flask, heat a mixture of styrene oxide and ethanolamine (molar ratio of approximately 1:5).

-

Stir the reaction at 60°C for 3 hours.

-

Filter the resulting mixture to obtain the addition product, N-(2-hydroxyethyl)-2-amino-1-phenylethanol.

Step 2: Chlorination

-

To the addition product, add an organic solvent (e.g., xylene) and a Lewis acid (e.g., zinc chloride).

-

While stirring, add thionyl chloride at 30°C.

-

Increase the temperature to 50°C and continue the reaction for 3 hours.

-

Filter the mixture to obtain the chlorinated product.

Step 3: Cyclization

-

Add deionized water to the chlorinated product, followed by the dropwise addition of NaOH solution.

-

Subsequently, add concentrated HCl and thiourea dropwise.

-

Heat the mixture to reflux, then cool to precipitate the cyclization product.

Step 4: Formation of Tetramisole

-

Mix the cyclization product with concentrated HCl and a Lewis acid.

-

Adjust the system pH with NaOH solution and heat the reaction to obtain the tetramisole free base.

Step 5: Formation of Tetramisole Hydrochloride

-

Dissolve the tetramisole product in deionized water.

-

Add concentrated HCl dropwise and heat the reaction to obtain tetramisole hydrochloride.

Scalable, Chromatography-Free Synthesis of this compound

This protocol is based on a scalable synthesis method.[25][26]

Step 1: Synthesis of (R)-2-((2-hydroxy-1-phenylethyl)amino)benzo[d]thiazole

-

To a flask, add 2-chlorobenzothiazole, (R)-phenylglycinol (1.05 equiv), and ethyldiisopropylamine (2.5 equiv) in 1,2-dichlorobenzene (2.0 M).

-

Heat the mixture to 195°C for 24 hours.

-

After cooling, the product can be isolated, often through crystallization, yielding the intermediate alcohol.

Step 2: Cyclization to this compound

-

Suspend the intermediate alcohol and triethylamine (4.0 equiv) in anhydrous dichloromethane (0.1 M) and cool in an ice/water bath.

-

Add methanesulfonyl chloride (1.3 equiv) dropwise.

-

Allow the reaction to warm to room temperature.

-

Add isopropanol and heat to reflux overnight.

-

Workup involves an acid/base extraction to isolate the basic this compound product.

General Protocol for Kinetic Resolution of a Secondary Alcohol using this compound

This is a general procedure for a typical kinetic resolution experiment.[18][23]

-

To a solution of the racemic secondary alcohol (1.0 equiv) in a suitable solvent (e.g., chloroform) at 0°C, add this compound (typically 1-4 mol %).

-

Add an amine base such as diisopropylethylamine (0.75 equiv).

-

Add the acylating agent (e.g., isobutyric anhydride, 0.75 equiv).

-

Monitor the reaction by TLC or GC until approximately 50% conversion is reached.

-

Quench the reaction and separate the acylated product (ester) from the unreacted alcohol using column chromatography.

-

Determine the enantiomeric excess of the product and the unreacted alcohol by chiral HPLC or GC.

Conclusion

This compound and tetramisole, while originating from a similar chiral scaffold, represent a fascinating case of how structural modifications can lead to vastly different functionalities. Tetramisole remains a clinically relevant anthelmintic and a valuable tool in biochemistry due to its specific biological interactions. In contrast, the addition of a benzo group transforms the molecule into this compound, a highly effective and versatile organocatalyst that has significantly impacted the field of asymmetric synthesis. For researchers in drug development and synthetic chemistry, understanding the distinct properties and applications of these related molecules can open new avenues for therapeutic intervention and the efficient synthesis of complex chiral molecules.

References

- 1. Levamisole - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Levamisole receptors: a second awakening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The anthelmintic levamisole is an allosteric modulator of human neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN103242347B - Preparation method of tetramisole hydrochloride - Google Patents [patents.google.com]

- 6. This compound | 885051-07-0 | TCI AMERICA [tcichemicals.com]

- 7. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 8. Levamisole-induced reduction in seizure threshold: a possible role of nicotinic acetylcholine receptor-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. The mechanism of the paralysing action of tetramisole on Ascaris somatic muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stereospecific inhibition of alkaline phosphatase by L-tetramisole prevents in vitro cartilage calcification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of endogenous tissue alkaline phosphatase with the use of alkaline phosphatase conjugates in immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The inhibition of alkaline phosphatase by L-p-bromotetramisole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tetramisole is a new IK1 channel agonist and exerts IK1‐dependent cardioprotective effects in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tetramisole is a new IK1 channel agonist and exerts IK1 -dependent cardioprotective effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Benzotetramisole: a remarkably enantioselective acyl transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Kinetic resolution of propargylic alcohols catalyzed by benzotetramisole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Benzotetramisole-Catalyzed Dynamic Kinetic Resolution of Azlactones - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Benzotetramisole-catalyzed dynamic kinetic resolution of azlactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Kinetic resolution of N-acyl-β-lactams via benzotetramisole-catalyzed enantioselective alcoholysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Benzotetramisole catalyzed kinetic resolution of 2H-azirines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. CN111138457A - Synthesis method of tetramisole hydrochloride - Google Patents [patents.google.com]

- 25. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 26. thieme-connect.com [thieme-connect.com]

Early Applications of (+)-Benzotetramisole in Asymmetric Synthesis: An In-depth Technical Guide

Introduction

(+)-Benzotetramisole (BTM), a chiral isothiourea, has emerged as a powerful organocatalyst in asymmetric synthesis. Its rigid benzannulated structure and strong nucleophilicity enable it to facilitate a variety of enantioselective transformations with high efficiency and stereocontrol. This technical guide provides an in-depth overview of the seminal early applications of (+)-BTM, focusing on its use in the kinetic resolution of secondary benzylic alcohols, the enantioselective alcoholysis of N-acyl-β-lactams, and the dynamic kinetic resolution of azlactones. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile catalyst in their synthetic endeavors.

Synthesis of this compound

A scalable and chromatography-free synthesis of this compound has been developed, making this catalyst readily accessible. The procedure involves a two-step sequence starting from commercially available materials.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of (R)-2-(benzothiazol-2-ylamino)-2-phenylethanol

A mixture of 2-chlorobenzothiazole (1.0 equiv), (R)-2-phenylglycinol (1.05 equiv), and diisopropylethylamine (2.5 equiv) in 1,2-dichlorobenzene (2.0 M) is heated at 195 °C for 24 hours in a sealed tube. After cooling to room temperature, the reaction mixture is diluted with dichloromethane and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel to afford (R)-2-(benzothiazol-2-ylamino)-2-phenylethanol.

Step 2: Cyclization to (R)-(+)-Benzotetramisole

To a solution of (R)-2-(benzothiazol-2-ylamino)-2-phenylethanol (1.0 equiv) and triethylamine (4.0 equiv) in anhydrous dichloromethane (0.1 M) at 0 °C is added methanesulfonyl chloride (1.3 equiv) dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight. Isopropanol is then added, and the mixture is heated to reflux for 16 hours. After cooling, the reaction is quenched with saturated aqueous NaHCO₃ and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by recrystallization to yield (R)-(+)-Benzotetramisole.

Kinetic Resolution of Secondary Benzylic Alcohols

One of the earliest and most significant applications of (+)-BTM is in the kinetic resolution of secondary benzylic alcohols through enantioselective acylation.[1] This method provides access to enantioenriched alcohols and their corresponding esters with high selectivity factors.

Data Presentation

| Entry | Substrate (Alcohol) | Acylating Agent | Catalyst Loading (mol%) | s-factor |

| 1 | 1-Phenylethanol | Isobutyric anhydride | 1 | >200 |

| 2 | 1-(o-Tolyl)ethanol | Isobutyric anhydride | 1 | 125 |

| 3 | 1-(1-Naphthyl)ethanol | Isobutyric anhydride | 1 | 350 |

| 4 | 1-Indanol | Isobutyric anhydride | 1 | 100 |

Experimental Protocol: General Procedure for Kinetic Resolution of Secondary Benzylic Alcohols

To a solution of the racemic secondary benzylic alcohol (1.0 mmol) and this compound (0.01 mmol, 1 mol%) in anhydrous CH₂Cl₂ (2 mL) at 0 °C is added isobutyric anhydride (0.6 mmol, 1.2 equiv relative to one enantiomer). The reaction mixture is stirred at 0 °C and monitored by TLC or GC. Upon reaching approximately 50% conversion, the reaction is quenched by the addition of saturated aqueous NaHCO₃. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The resulting mixture of the unreacted alcohol and the ester is separated by flash column chromatography. The enantiomeric excess of the alcohol and ester is determined by chiral HPLC or GC analysis.

Catalytic Cycle for Kinetic Resolution of Alcohols

The proposed catalytic cycle for the BTM-catalyzed kinetic resolution of alcohols involves the initial reaction of BTM with the acylating agent to form a highly reactive N-acylisothiouronium ion. This intermediate then selectively acylates one enantiomer of the racemic alcohol at a much faster rate than the other, leading to the kinetic resolution.

Caption: Proposed catalytic cycle for the kinetic resolution of secondary alcohols.

Enantioselective Alcoholysis of N-Acyl-β-Lactams

(+)-BTM has been successfully employed in the first non-enzymatic kinetic resolution of N-acyl-β-lactams via enantioselective alcoholysis. This methodology provides a valuable route to chiral β-amino acid derivatives.

Data Presentation

| Entry | N-Acyl-β-Lactam | Alcohol | Catalyst Loading (mol%) | s-factor |

| 1 | N-Benzoyl-4-phenyl-β-lactam | Benzyl alcohol | 5 | 51 |

| 2 | N-p-Toluoyl-4-phenyl-β-lactam | Benzyl alcohol | 5 | 60 |

| 3 | N-Benzoyl-4-(p-chlorophenyl)-β-lactam | Benzyl alcohol | 5 | 45 |

Experimental Protocol: General Procedure for Kinetic Resolution of N-Acyl-β-Lactams

To a solution of the racemic N-acyl-β-lactam (0.2 mmol) and this compound (0.01 mmol, 5 mol%) in anhydrous toluene (2 mL) is added the alcohol (0.1 mmol, 0.5 equiv). The reaction mixture is stirred at room temperature until approximately 50% conversion is observed by HPLC analysis. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography to separate the unreacted β-lactam and the corresponding β-amino acid ester. The enantiomeric excess of each is determined by chiral HPLC analysis.

Dynamic Kinetic Resolution of Azlactones

(+)-BTM catalyzes the dynamic kinetic resolution (DKR) of azlactones, providing access to enantioenriched α-amino acid derivatives. The reaction proceeds via an enantioselective alcoholysis, where the unreacted enantiomer of the azlactone undergoes rapid racemization, allowing for a theoretical yield of 100% of a single enantiomer of the product.

Data Presentation

| Entry | Azlactone (R group) | Alcohol | Catalyst Loading (mol%) | ee (%) |

| 1 | Phenyl | Benzhydrol | 10 | 92 |

| 2 | 4-Methoxyphenyl | Benzhydrol | 10 | 95 |

| 3 | 4-Chlorophenyl | Benzhydrol | 10 | 94 |

Experimental Protocol: General Procedure for Dynamic Kinetic Resolution of Azlactones

A mixture of the azlactone (0.2 mmol), the alcohol (0.24 mmol, 1.2 equiv), and this compound (0.02 mmol, 10 mol%) in anhydrous toluene (2 mL) is stirred at room temperature for the specified time. The reaction is then concentrated, and the residue is purified by flash column chromatography on silica gel to afford the desired α-amino acid ester. The enantiomeric excess is determined by chiral HPLC analysis.

Proposed Mechanism and Transition State for DKR of Azlactones

The catalytic cycle for the DKR of azlactones is initiated by the acylation of BTM by the azlactone to form the key N-acylisothiouronium intermediate. This intermediate then undergoes nucleophilic attack by the alcohol in an enantiodetermining step. The unreacted azlactone enantiomer rapidly racemizes under the reaction conditions.

Caption: Simplified workflow for the dynamic kinetic resolution of azlactones.

The enantiodiscrimination is believed to occur in the transition state of the alcohol addition to the N-acylisothiouronium ion. The chiral pocket created by the BTM catalyst favors the approach of the nucleophile from one face of the acyl group.

Caption: Conceptual diagram of the enantiodiscriminating transition state.

The early applications of this compound in asymmetric synthesis have established it as a highly effective and versatile organocatalyst. Its ability to promote kinetic and dynamic kinetic resolutions of important classes of molecules with high enantioselectivity has had a significant impact on the field of organic synthesis. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the broader adoption and further development of BTM-catalyzed transformations in academic and industrial research.

References

(+)-Benzotetramisole as a Potential Alkaline Phosphatase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

**Executive Summary

This technical guide explores the potential of (+)-Benzotetramisole as an inhibitor of alkaline phosphatase (AP). While direct studies on the inhibitory activity of this compound against alkaline phosphatase are not extensively documented in current literature, a strong rationale for its investigation is built upon the well-established inhibitory profile of its parent compound, tetramisole, and its analogs. This document provides a comprehensive overview of the structure-activity relationships of related compounds, quantitative data on their inhibitory potency, detailed experimental protocols for assessing alkaline phosphatase inhibition, and visualizations of potential mechanisms and workflows.

Introduction to Alkaline Phosphatase and its Inhibition

Alkaline phosphatases are a group of enzymes that catalyze the hydrolysis of phosphate monoesters at alkaline pH, playing a crucial role in various physiological processes, including bone mineralization, signal transduction, and lipid metabolism.[1] Consequently, the inhibition of alkaline phosphatase has emerged as a significant area of research for the development of therapeutic agents for a range of diseases.[2]